5-Fluoro-2-isocyano-1,3-dimethylbenzene
Overview
Description
5-Fluoro-2-isocyano-1,3-dimethylbenzene: is an organic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . This compound is characterized by the presence of a fluorine atom, an isocyano group, and two methyl groups attached to a benzene ring. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isocyano-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-isocyano-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the isocyano group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzene oxides.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: 5-Fluoro-2-isocyano-1,3-dimethylbenzene is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isocyano-1,3-dimethylbenzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various biological molecules. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison: 5-Fluoro-2-isocyano-1,3-dimethylbenzene is unique due to the presence of both fluorine and isocyano groups on the benzene ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the fluorine atom increases the compound’s lipophilicity and metabolic stability, while the isocyano group enhances its reactivity towards nucleophiles .
Properties
IUPAC Name |
5-fluoro-2-isocyano-1,3-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVNJDOLJRIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278292 | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204306-55-7 | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204306-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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